(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 623935-23-9
VCID: VC20170451
InChI: InChI=1S/C30H25N5O3S/c1-4-38-25-15-12-21(16-19(25)2)27-22(18-34(32-27)23-8-6-5-7-9-23)17-26-29(36)35-30(39-26)31-28(33-35)20-10-13-24(37-3)14-11-20/h5-18H,4H2,1-3H3/b26-17-
SMILES:
Molecular Formula: C30H25N5O3S
Molecular Weight: 535.6 g/mol

(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.: 623935-23-9

Cat. No.: VC20170451

Molecular Formula: C30H25N5O3S

Molecular Weight: 535.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one - 623935-23-9

Specification

CAS No. 623935-23-9
Molecular Formula C30H25N5O3S
Molecular Weight 535.6 g/mol
IUPAC Name (5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C30H25N5O3S/c1-4-38-25-15-12-21(16-19(25)2)27-22(18-34(32-27)23-8-6-5-7-9-23)17-26-29(36)35-30(39-26)31-28(33-35)20-10-13-24(37-3)14-11-20/h5-18H,4H2,1-3H3/b26-17-
Standard InChI Key VXOHIECWSGXHLC-ONUIUJJFSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C
Canonical SMILES CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name reflects its intricate polycyclic structure:

  • IUPAC Name: (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl) thiazolo[3,2-b] triazol-6(5H)-one

  • Molecular Formula: C<sub>30</sub>H<sub>25</sub>N<sub>5</sub>O<sub>3</sub>S

  • Molecular Weight: 535.62 g/mol

The Z-configuration of the methylene group at position 5 is critical for maintaining the planar geometry of the fused heterocyclic system.

Structural Features and Functional Groups

The molecule consists of three interconnected moieties:

  • Thiazolo[3,2-b] triazol-6(5H)-one core: A bicyclic system combining thiazole and triazole rings, known for electron-deficient properties and potential bioactivity .

  • 4-Methoxyphenyl substituent at position 2: Introduces electron-donating effects, enhancing solubility in polar solvents.

  • 3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazole at position 5: A sterically bulky group with ethoxy and methyl substituents, likely influencing binding interactions in biological systems .

Physicochemical Properties

Experimental and Calculated Data

Limited analytical data are publicly available due to the compound’s status as a rare research chemical. Key parameters from Sigma-Aldrich include:

PropertyValueSource
CAS Registry Number623935-23-9
PurityNot specified (sold as-is)
Storage ConditionsRoom temperature
Molecular FormulaC<sub>30</sub>H<sub>25</sub>N<sub>5</sub>O<sub>3</sub>S
XLogP3 (Predicted)~6.2 (estimated via analogs)

The high predicted logP value suggests significant hydrophobicity, likely necessitating DMSO or dimethylacetamide for dissolution.

Spectroscopic Characteristics

While experimental spectra are unavailable, analogous thiazolo-triazolones exhibit:

  • UV-Vis: Absorption maxima near 280–320 nm due to π→π* transitions in conjugated systems .

  • NMR: Distinct signals for methoxy (δ 3.8–4.0 ppm), ethoxy (δ 1.3–1.5 ppm for CH<sub>3</sub>, δ 3.9–4.1 ppm for OCH<sub>2</sub>), and aromatic protons (δ 6.8–8.2 ppm) .

Synthesis and Derivative Chemistry

Synthetic Routes

Though no published procedure exists for this specific compound, related thiazolo-triazolones are typically synthesized via:

  • Hantzsch Thiazole Synthesis: Condensation of α-haloketones with thioureas.

  • Cyclocondensation: Reaction of aminotriazoles with α-mercaptoketones .

The pyrazole-methylene moiety likely originates from a Knoevenagel condensation between a pyrazole-4-carbaldehyde and the thiazolo-triazolone precursor .

Structural Analogues and SAR Trends

PubChem entries for related compounds ( ) reveal that:

  • Electron-withdrawing groups (e.g., nitro in ) increase metabolic stability but reduce solubility.

  • Thiophene-containing derivatives ( ) show red-shifted UV absorption, useful for optoelectronic applications.

  • Methoxy/ethoxy substitutions ( ) improve bioavailability compared to non-polar analogues.

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